molecular formula C11H14Cl3N3O2 B11979348 2,2-Dimethyl-N-(2,2,2-trichloro-1-(2-oxo-1(2H)-pyrimidinyl)ethyl)propanamide

2,2-Dimethyl-N-(2,2,2-trichloro-1-(2-oxo-1(2H)-pyrimidinyl)ethyl)propanamide

Cat. No.: B11979348
M. Wt: 326.6 g/mol
InChI Key: CUJXKKQTMXJLSS-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-(2,2,2-trichloro-1-(2-oxo-1(2H)-pyrimidinyl)ethyl)propanamide is a complex organic compound with a unique structure that includes a pyrimidinyl group and a trichloroethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-(2,2,2-trichloro-1-(2-oxo-1(2H)-pyrimidinyl)ethyl)propanamide typically involves multiple steps, starting with the preparation of the pyrimidinyl intermediate. This intermediate is then reacted with a trichloroethyl compound under controlled conditions to form the final product. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques helps maintain consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-(2,2,2-trichloro-1-(2-oxo-1(2H)-pyrimidinyl)ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trichloroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2-Dimethyl-N-(2,2,2-trichloro-1-(2-oxo-1(2H)-pyrimidinyl)ethyl)propanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-(2,2,2-trichloro-1-(2-oxo-1(2H)-pyrimidinyl)ethyl)propanamide involves its interaction with specific molecular targets and pathways. The trichloroethyl group may play a role in its reactivity, while the pyrimidinyl moiety can interact with nucleic acids or proteins. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propanamide
  • 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propanamide
  • 2,2-Dimethyl-N-(5-trimethylsilanyl-pyridin-2-yl)-propanamide

Uniqueness

2,2-Dimethyl-N-(2,2,2-trichloro-1-(2-oxo-1(2H)-pyrimidinyl)ethyl)propanamide is unique due to its combination of a trichloroethyl group and a pyrimidinyl moiety. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds. The presence of the trichloroethyl group enhances its reactivity, while the pyrimidinyl moiety contributes to its potential interactions with biological targets.

Properties

Molecular Formula

C11H14Cl3N3O2

Molecular Weight

326.6 g/mol

IUPAC Name

2,2-dimethyl-N-[2,2,2-trichloro-1-(2-oxopyrimidin-1-yl)ethyl]propanamide

InChI

InChI=1S/C11H14Cl3N3O2/c1-10(2,3)8(18)16-7(11(12,13)14)17-6-4-5-15-9(17)19/h4-7H,1-3H3,(H,16,18)

InChI Key

CUJXKKQTMXJLSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)N1C=CC=NC1=O

Origin of Product

United States

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